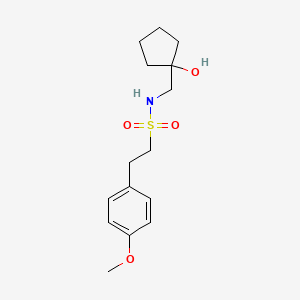
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Mechanism of Action
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide selectively inhibits the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory mediator. This inhibition leads to a decrease in blood pressure and inflammation, making N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide a potential therapeutic agent for hypertension and inflammatory diseases.
Biochemical and Physiological Effects:
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to decrease blood pressure in animal models of hypertension. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a potent and selective inhibitor of 20-HETE synthase, making it a valuable tool for studying the role of 20-HETE in various diseases. However, it is important to note that N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Future Directions
There are several potential future directions for research on N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide for therapeutic applications. Finally, there is a need for more studies to investigate the potential side effects of N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide and its long-term safety for use in humans.
Synthesis Methods
The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide involves several steps, including the reaction of 1-chlorocyclopentene with sodium hydride, followed by the reaction of the resulting compound with 4-methoxybenzyl alcohol. The final product is obtained by reacting the intermediate compound with ethanesulfonyl chloride.
Scientific Research Applications
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-20-14-6-4-13(5-7-14)8-11-21(18,19)16-12-15(17)9-2-3-10-15/h4-7,16-17H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHIBIMEXUKCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


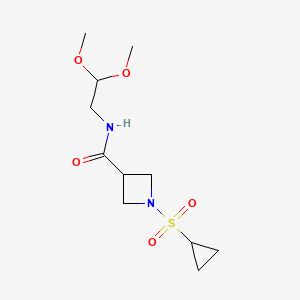
![Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2895865.png)
![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)

![5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B2895869.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)
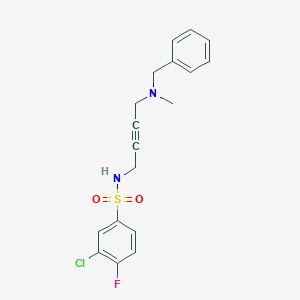
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895875.png)
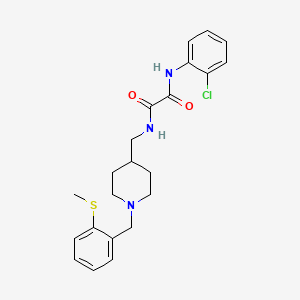

![4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2895881.png)
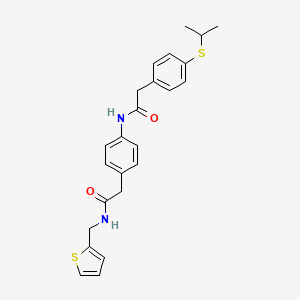
![7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2895883.png)